molecular formula C8H6N2O2 B1600498 9-hydroxy-4H-pyrido[1,2-a]pyrimidin-4-one CAS No. 123458-49-1

9-hydroxy-4H-pyrido[1,2-a]pyrimidin-4-one

Cat. No.: B1600498
CAS No.: 123458-49-1
M. Wt: 162.15 g/mol
InChI Key: UTKXTVQYIICBMQ-UHFFFAOYSA-N
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Description

9-hydroxy-4H-pyrido[1,2-a]pyrimidin-4-one is a heterocyclic compound that has garnered significant interest in the field of medicinal chemistry. This compound is characterized by a fused pyridine and pyrimidine ring system with a hydroxyl group at the 9th position. It is known for its potential biological activities and has been studied for various applications in pharmaceuticals and other scientific research areas.

Biochemical Analysis

Biochemical Properties

9-Hydroxy-4H-pyrido[1,2-a]pyrimidin-4-one plays a crucial role in biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to undergo alkylation at the oxygen atom, and electrophilic substitution mainly occurs at position 8 of the molecule . These interactions suggest that this compound can participate in various biochemical pathways, potentially influencing the activity of enzymes and proteins involved in these reactions.

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. This compound influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed that this compound can inhibit DNA-dependent protein kinase, which plays a role in cell signaling and DNA repair . This inhibition can lead to changes in gene expression and cellular metabolism, impacting cell proliferation and survival.

Molecular Mechanism

The molecular mechanism of action of this compound involves its binding interactions with biomolecules, enzyme inhibition, and changes in gene expression. The compound’s ability to undergo alkylation and electrophilic substitution suggests that it can form covalent bonds with specific biomolecules, altering their function . Additionally, its inhibition of DNA-dependent protein kinase indicates that this compound can modulate enzyme activity and gene expression .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the alkylation of this compound can be achieved through extended heating with excess methyl iodide in DMSO in the presence of KOH . This reaction’s success and the compound’s stability over time are essential for its sustained biochemical activity.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial biochemical effects, while higher doses could lead to toxic or adverse effects. For instance, the oral LD50 for female mice is reported to be between 300 and 500 mg/kg . Understanding the dosage effects is crucial for determining the compound’s therapeutic window and potential toxicity.

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism. The compound’s alkylation and electrophilic substitution reactions suggest that it can participate in metabolic processes that modify its structure and function . These interactions can affect metabolic flux and metabolite levels, influencing the compound’s overall biochemical activity.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are essential for its biochemical effects. The compound’s interactions with transporters and binding proteins determine its localization and accumulation in specific cellular compartments . These interactions can influence the compound’s bioavailability and efficacy in biochemical reactions.

Subcellular Localization

The subcellular localization of this compound affects its activity and function. The compound’s targeting signals and post-translational modifications direct it to specific compartments or organelles within the cell . These localization patterns are crucial for understanding the compound’s role in cellular processes and its potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9-hydroxy-4H-pyrido[1,2-a]pyrimidin-4-one can be achieved through several methods. One common approach involves the alkylation of 2-methyl-9-hydroxy-4H-pyrido[1,2-a]pyrimidin-4-one. This reaction typically takes place at the oxygen atom, with electrophilic substitution occurring mainly at position 8 of the molecule . For instance, the alkylation can be successfully accomplished by extended heating with excess methyl iodide in dimethyl sulfoxide (DMSO) in the presence of potassium hydroxide (KOH), resulting in the formation of the O-methylated product .

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general principles of large-scale organic synthesis, such as optimizing reaction conditions, using cost-effective reagents, and ensuring high yield and purity, would apply. The use of continuous flow reactors and other advanced technologies could enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

9-hydroxy-4H-pyrido[1,2-a]pyrimidin-4-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Mechanism of Action

The exact mechanism of action of 9-hydroxy-4H-pyrido[1,2-a]pyrimidin-4-one is not fully elucidated. it is likely to interact with various molecular targets and pathways, similar to other compounds in its class. For example, related compounds like paliperidone exert their effects through a combination of central dopamine Type 2 (D2) and serotonin Type 2 (5HT2A) receptor antagonism .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

9-hydroxy-4H-pyrido[1,2-a]pyrimidin-4-one is unique due to its specific substitution pattern and the presence of a hydroxyl group at the 9th position, which influences its reactivity and potential biological activity. Its ability to undergo various electrophilic substitution reactions and form stable products makes it a valuable compound for further research and development.

Properties

IUPAC Name

9-hydroxypyrido[1,2-a]pyrimidin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6N2O2/c11-6-2-1-5-10-7(12)3-4-9-8(6)10/h1-5,11H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UTKXTVQYIICBMQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN2C(=O)C=CN=C2C(=C1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60473695
Record name 9-Hydroxy-4H-pyrido[1,2-a]pyrimidin-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60473695
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

162.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

123458-49-1
Record name 9-Hydroxy-4H-pyrido[1,2-a]pyrimidin-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60473695
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What makes 9-hydroxy-4H-pyrido[1,2-a]pyrimidin-4-one a promising scaffold for drug development?

A1: Research indicates that this compound derivatives show promise as inhibitors of botulinum neurotoxin A light chain (BoNT/A LC), a metalloprotease. [] This neurotoxin is incredibly potent and poses a significant health threat. The identified scaffold offers opportunities for developing inhibitors with enhanced efficacy and specificity against BoNT/A LC. []

Q2: How do this compound derivatives interact with BoNT/A LC?

A2: While initial studies focused on metal chelation as the primary mechanism of action, researchers are exploring a "catch and anchor" strategy. [] This approach involves designing bifunctional this compound derivatives that not only chelate the metal ion within the enzyme's active site but also form a covalent bond with the enzyme. This covalent interaction could lead to more potent and long-lasting inhibition of BoNT/A LC. [, ]

Q3: What is known about the structure-activity relationship (SAR) of this compound derivatives as BoNT/A LC inhibitors?

A3: Researchers have synthesized and tested a series of this compound derivatives, exploring various substitutions on the core structure. [, ] These studies have revealed key structural features crucial for enhancing inhibitory activity against BoNT/A LC. This knowledge guides further optimization efforts to improve potency and selectivity.

Q4: Has the covalent modification of BoNT/A LC by this compound derivatives been confirmed?

A4: Yes, studies have employed various methods to validate the covalent modification of BoNT/A LC by specifically designed this compound derivatives. These methods include FRET (Förster resonance energy transfer) assays, mass spectrometry analysis, and exhaustive enzyme dialysis. [] These findings strongly support the proposed "catch and anchor" mechanism of inhibition.

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